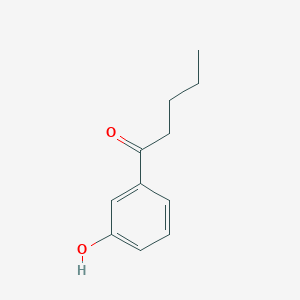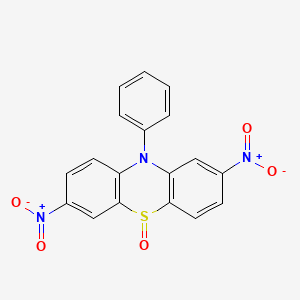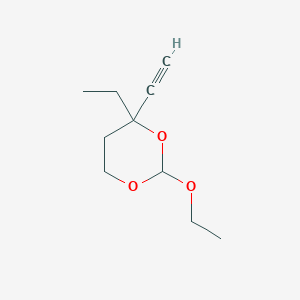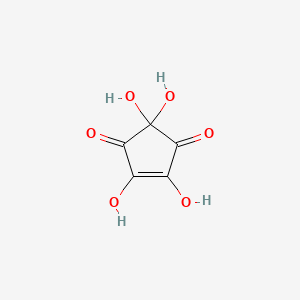
2-(5-Ethylthiophen-2-yl)-3,5-dinitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Ethylthiophen-2-yl)-3,5-dinitrobenzoic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry
Vorbereitungsmethoden
The synthesis of 2-(5-Ethylthiophen-2-yl)-3,5-dinitrobenzoic acid can be achieved through various synthetic routes. . This method generates 3-hydroxy-2-thiophene carboxylic derivatives, which can be further modified to obtain the desired compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-(5-Ethylthiophen-2-yl)-3,5-dinitrobenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve halogenation or nitration using reagents such as bromine or nitric acid. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(5-Ethylthiophen-2-yl)-3,5-dinitrobenzoic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties . In medicine, thiophene derivatives are known for their therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities . In industry, thiophene derivatives are used in the development of organic semiconductors, corrosion inhibitors, and other advanced materials .
Wirkmechanismus
The mechanism of action of 2-(5-Ethylthiophen-2-yl)-3,5-dinitrobenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, thiophene derivatives have been shown to inhibit kinases, which are enzymes involved in cell signaling pathways . The specific molecular targets and pathways involved depend on the biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
2-(5-Ethylthiophen-2-yl)-3,5-dinitrobenzoic acid can be compared with other similar compounds, such as 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide and ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . These compounds share the thiophene nucleus but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific structural features, which may confer distinct biological and chemical properties.
Eigenschaften
CAS-Nummer |
62901-60-4 |
|---|---|
Molekularformel |
C13H10N2O6S |
Molekulargewicht |
322.30 g/mol |
IUPAC-Name |
2-(5-ethylthiophen-2-yl)-3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C13H10N2O6S/c1-2-8-3-4-11(22-8)12-9(13(16)17)5-7(14(18)19)6-10(12)15(20)21/h3-6H,2H2,1H3,(H,16,17) |
InChI-Schlüssel |
GGYCBGUNCDKKFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(S1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide](/img/structure/B14501249.png)
![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, methyl ester](/img/structure/B14501250.png)
![2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14501252.png)
![Propyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14501253.png)
![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide)](/img/structure/B14501265.png)



![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium](/img/structure/B14501281.png)
![2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14501300.png)



